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Compound of Interest

Compound Name: N-Boc-3-pyrrolidinone

Cat. No.: B027677

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate), a vital intermediate in organic
synthesis and drug development. The document is intended for researchers, scientists, and
professionals in the field of drug development, offering detailed spectroscopic data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for N-Boc-3-pyrrolidinone,
facilitating its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The data presented here was acquired in deuterated chloroform (CDClIs).

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
3.79-3.75 Multiplet - 4H CH2-N-CH:
2.58 Triplet 8.0 2H CO-CH:2
1.47 Singlet - 9H C(CHs3)3

Citation: The *H NMR data is consistent with that reported by ChemicalBook.[1]

Table 2: 13C NMR Spectroscopic Data (Expected Ranges, CDCIs)

Chemical Shift (8) ppm Assighment
~205 - 215 C=0 (Ketone)
~154 C=0 (Carbamate)
~80 C(CHs)3

~45 - 55 CH2-N

~35-45 CO-CH:

~28 C(CHs)3

Note: Experimental 23C NMR data was not available in the search results. The chemical shifts
are estimated based on the functional groups present in N-Boc-3-pyrrolidinone.

Infrared (IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data (ATR, film)
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Wavenumber (Vmax) cm—* Intensity Assignment

~2975 Medium-Strong C-H Stretch (Alkyl)

~1750 Strong C=0 Stretch (Ketone)
~1690 Strong C=0 Stretch (Carbamate)
~1365 Medium C-H Bend (tert-Butyl)
~1170 Medium-Strong C-N Stretch

Note: A specific list of experimental IR peaks was not available in the search results. The
presented data is based on characteristic absorption frequencies for the functional groups in N-
Boc-3-pyrrolidinone.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition
of a molecule and to elucidate its structure through fragmentation patterns. The molecular
formula of N-Boc-3-pyrrolidinone is CoH1sNOs, with a molecular weight of 185.22 g/mol .[1][2]

Table 4. ESI-MS Fragmentation Data

m/z (Mass-to-Charge

. lon Description
Ratio)
186.11 [M+H]* Protonated Molecular lon
208.09 [M+Na]* Sodium Adduct
Loss of isobutylene from the
130.08 [M+H-CaHs]*
Boc group
86.06 [M+H-Boc]* Loss of the entire Boc group

Note: The fragmentation of N-Boc protected compounds is often characterized by the loss of

the Boc group.[3]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b027677?utm_src=pdf-body
https://www.benchchem.com/product/b027677?utm_src=pdf-body
https://www.benchchem.com/product/b027677?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB2740029_EN.htm
http://www.chemspon.com/pro_detail_en/id/80.html
https://www.benchchem.com/pdf/Comparative_Analysis_of_R_N_Boc_3_pyrrolidinol_A_Mass_Spectrometry_Perspective.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited in
this guide.

NMR Spectroscopy
¢ Objective: To determine the proton and carbon chemical environments of the molecule.

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1][4]

o Sample Preparation: Approximately 5-10 mg of N-Boc-3-pyrrolidinone is dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIs).[4]

o Data Acquisition: The solution is transferred to a 5 mm NMR tube, and the spectrum is
acquired at room temperature. For 33C NMR, proton decoupling is applied.[4]

» Data Processing: The raw data is processed by applying a Fourier transform. The *H NMR
spectrum is referenced to the residual solvent peak of CDCls at 7.26 ppm, and the 13C NMR
spectrum is referenced to the solvent peak at 77.16 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

e Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance
(ATR) accessory.[4]

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal.[4]

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~1.[4]

o Data Processing: The resulting spectrum is typically presented as transmittance or
absorbance versus wavenumber (cm=1).[4]

High-Resolution Mass Spectrometry (HRMS)

o Objective: To determine the accurate mass and elemental composition of the molecule.
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 Instrumentation: An Electrospray lonization-Time of Flight (ESI-TOF) mass spectrometer.[4]

« Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as
methanol or acetonitrile.[4]

» Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum
is acquired in positive ion mode.[4]

o Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are
determined and compared with the calculated values for the expected elemental formula.[4]

Workflow Visualization

The logical flow of experiments for the complete spectroscopic characterization of N-Boc-3-
pyrrolidinone is depicted in the following diagram.
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A generalized workflow for the spectroscopic characterization of N-Boc-3-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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